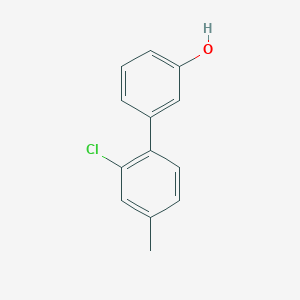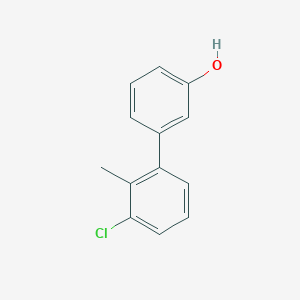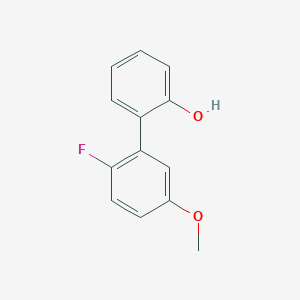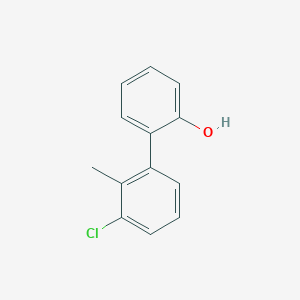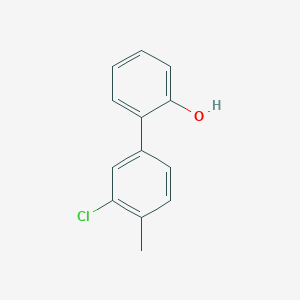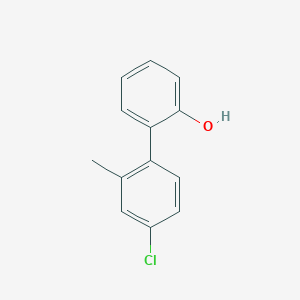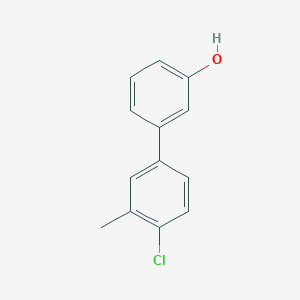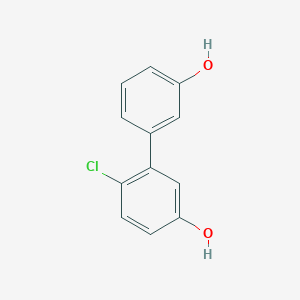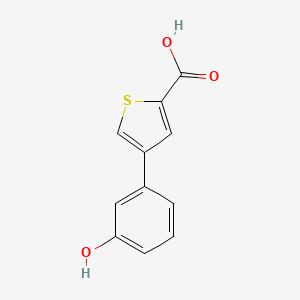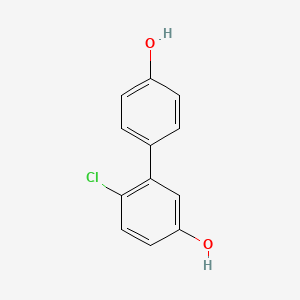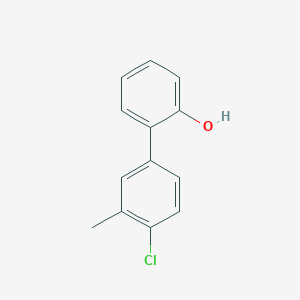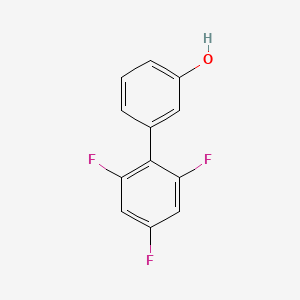
2-(3-Chloro-5-fluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-5-fluorophenyl)phenol, 95% (2-CFP) is an aromatic compound with a wide range of applications in the chemical, pharmaceutical, and agricultural industries. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. 2-CFP is also used as an antioxidant, a corrosion inhibitor, and a surfactant. 2-CFP is a white crystalline solid with a melting point of 64-66°C and a density of 1.3 g/cm3.
Mécanisme D'action
2-(3-Chloro-5-fluorophenyl)phenol, 95% has been shown to act as an antioxidant by scavenging reactive oxygen species (ROS). ROS are highly reactive molecules that are produced as a by-product of cellular metabolism and can cause damage to cellular structures. 2-(3-Chloro-5-fluorophenyl)phenol, 95% has been shown to react with ROS and neutralize them, thus preventing damage to the cell.
Biochemical and Physiological Effects
2-(3-Chloro-5-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, 2-(3-Chloro-5-fluorophenyl)phenol, 95% has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are molecules involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Chloro-5-fluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, 2-(3-Chloro-5-fluorophenyl)phenol, 95% is soluble in a variety of solvents, making it easy to use in laboratory experiments. However, 2-(3-Chloro-5-fluorophenyl)phenol, 95% has some limitations. It is toxic in high concentrations, and it is flammable and can react with other compounds.
Orientations Futures
The potential applications of 2-(3-Chloro-5-fluorophenyl)phenol, 95% are still being explored. Possible future directions include the development of new pharmaceuticals, pesticides, and dyes based on 2-(3-Chloro-5-fluorophenyl)phenol, 95%; the use of 2-(3-Chloro-5-fluorophenyl)phenol, 95% as a corrosion inhibitor in the production of stainless steel; the use of 2-(3-Chloro-5-fluorophenyl)phenol, 95% as an antioxidant in the production of polymers; and the use of 2-(3-Chloro-5-fluorophenyl)phenol, 95% as a surfactant in the production of emulsions. Additionally, further research is needed to explore the potential biochemical and physiological effects of 2-(3-Chloro-5-fluorophenyl)phenol, 95%.
Méthodes De Synthèse
2-(3-Chloro-5-fluorophenyl)phenol, 95% is synthesized by the reaction of 3-chloro-5-fluorophenol and sodium hydroxide in aqueous solution. The reaction is carried out at room temperature and is complete in approximately 1 hour. The reaction is catalyzed by the presence of sodium hydroxide, which acts as a base to deprotonate the phenolic group of the 3-chloro-5-fluorophenol. The resulting product is a white crystalline solid with a melting point of 64-66°C and a density of 1.3 g/cm3.
Applications De Recherche Scientifique
2-(3-Chloro-5-fluorophenyl)phenol, 95% has been studied extensively for its potential use in a variety of applications. It has been used as a corrosion inhibitor in the production of stainless steel and as an antioxidant in the production of polymers. Additionally, 2-(3-Chloro-5-fluorophenyl)phenol, 95% has been used as a surfactant in the production of emulsions and as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.
Propriétés
IUPAC Name |
2-(3-chloro-5-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTLRWWVNALZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683524 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-39-7 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

